Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate
Overview
Description
Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate is a useful research compound. Its molecular formula is C10H10BrNO3 and its molecular weight is 272.09 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Bioanalytical Method Development
Nemani, Shard, and Sengupta (2018) established a quantitative bioanalytical method for a molecule closely related to Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate. This method offers rapid and selective measurement, and it's validated according to USFDA guidelines. It's significant in drug development, particularly for in vitro metabolite identification (Nemani, Shard, & Sengupta, 2018).
2. Physicochemical Characterization and Reactions
The research by Gilchrist (2001) discusses Ethyl 3-Bromo-2-(hydroxyimino)propanoate, a related compound. It highlights its usefulness in organic synthesis, particularly for 3-substitution of indoles under mild conditions. This compound's stability and reaction with bases are significant for various chemical syntheses (Gilchrist, 2001).
3. Mechanistic Studies in Chemical Reactions
Fleury, Fleury, and Platzer (1981) studied the mechanism of aldol condensation in alkaline solutions involving compounds similar to this compound. Their findings are crucial for understanding the behavior of such compounds in chemical reactions and can aid in the development of new synthetic methods (Fleury, Fleury, & Platzer, 1981).
4. Polymorphism in Pharmaceutical Compounds
Vogt, Williams, Johnson, and Copley (2013) conducted a study on polymorphic forms of a compound structurally similar to this compound. Their research using spectroscopic and diffractometric techniques is vital for understanding polymorphism in pharmaceutical compounds, impacting drug development and quality control (Vogt et al., 2013).
Mechanism of Action
Target of Action
It’s known that this compound is used in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The targets in this context would be the organoboron reagents used in the reaction .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound likely interacts with its targets (organoboron reagents) to form new carbon-carbon bonds .
Biochemical Pathways
It’s known that the compound plays a role in the suzuki–miyaura cross-coupling reactions , which are crucial in various synthetic processes in organic chemistry .
Pharmacokinetics
The compound’s potential as an inhibitor of sars-cov-2 has been studied, suggesting it may have relevant pharmacokinetic properties .
Result of Action
Structural modifications of this compound have been shown to enhance its biological activities .
Action Environment
It’s known that the compound is used in suzuki–miyaura cross-coupling reactions , which are typically carried out under mild and functional group tolerant reaction conditions .
Biochemical Analysis
Biochemical Properties
Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with enzymes such as kinases and proteases, where it acts as an inhibitor by binding to the active sites of these enzymes. The bromopyridine group in the compound facilitates these interactions by forming hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site . Additionally, this compound has been observed to interact with proteins involved in signal transduction pathways, thereby modulating cellular responses.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In cancer cells, this compound has been found to inhibit cell proliferation by interfering with cell signaling pathways such as the MAPK/ERK pathway . This inhibition leads to reduced gene expression of oncogenes and induces apoptosis in cancer cells. Furthermore, this compound affects cellular metabolism by altering the activity of metabolic enzymes, resulting in changes in metabolite levels and energy production.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound binds to the active sites of enzymes, leading to enzyme inhibition. For example, it inhibits kinases by competing with ATP for binding to the kinase active site, thereby preventing phosphorylation of target proteins . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA, resulting in changes in the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cellular functions, including reduced cell proliferation and altered metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to exert therapeutic effects, such as inhibiting tumor growth in cancer models . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with off-target proteins and enzymes, leading to unintended cellular damage.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with metabolic enzymes. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that can be further processed or excreted . These metabolic pathways can influence the compound’s bioavailability and efficacy, as well as its potential for drug-drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound has been found to localize in the cytoplasm and nucleus, where it can exert its effects on enzyme activity and gene expression . Post-translational modifications, such as phosphorylation, can also affect the compound’s localization and function within the cell.
Properties
IUPAC Name |
ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3/c1-2-15-10(14)5-9(13)8-4-3-7(11)6-12-8/h3-4,6H,2,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HECLHZAXCKFFTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=NC=C(C=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
954220-94-1 | |
Record name | ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.